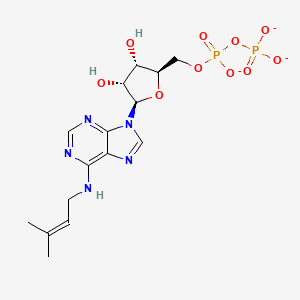

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

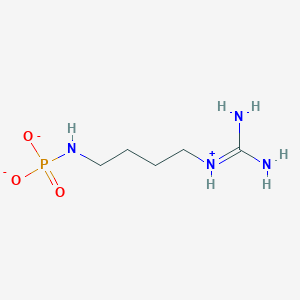

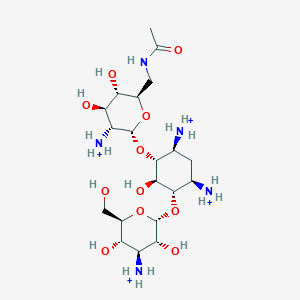

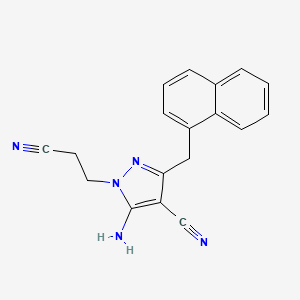

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-) is a ribonucleoside triphosphate oxoanion obtained by deprotonation of the three diphosphate OH groups of N(6)-(dimethylallyl)adenosine 5'-diphosphate. It is a conjugate base of a N(6)-(dimethylallyl)adenosine 5'-diphosphate.

Applications De Recherche Scientifique

Enzymatic Characterization and Mutation Studies

- Dimethylallyl diphosphate:tRNA dimethylallyltransferase (DMAPP-tRNA transferase): This enzyme catalyzes the alkylation of adenosine at position 37 in some tRNAs using dimethylallyl diphosphate (DMAPP). Site-directed mutagenesis revealed the roles of specific residues in substrate binding and catalysis (Soderberg & Poulter, 2001).

Nucleotide Synthesis

- Synthesis of Trinucleoside Diphosphates: Research on the synthesis of various trinucleoside diphosphates, including compounds containing N6-Dimethyladenosine, has been conducted, which contributes to understanding nucleotide chemistry and biology (Ikehara, Harada, & Ohtsuka, 1966).

Role in Biochemical Assays

- Enzymatic Determination of Nucleotides: ADP and AMP, closely related to N(6)-(dimethylallyl)adenosine 5'-diphosphate, are used in biochemical assays involving enzymes like myokinase and pyruvate kinase. These assays are essential in clinical chemistry and metabolic studies (Jaworek, Gruber, & Bergmeyer, 1974).

Chemical Synthesis and Structure

- Synthesis of 2′,3′-Cyclic Coenzyme A: Research includes the synthesis of compounds like 2′,3′-cyclic Coenzyme A, starting from adenosine derivatives, which has implications in biochemical pathways (Taguchi, Nishimura, Kakimoto, & Mushika, 1976).

Density Functional Calculations

- Computational Analysis of ATP Systems: Studies involving density functional calculations on ATP and related molecules, including ADP, provide insights into their structural and functional roles in cellular processes (Akola & Jones, 2006).

Inhibitory Studies

- Inhibition of Estrogen Sulfotransferase: Research on adenosine 3',5'-diphosphate analogs has helped characterize the inhibition of enzymes like estrogen sulfotransferase, which is vital for understanding certain biochemical pathways (Horwitz et al., 1978).

Molecular Interaction Studies

- Study of Self-Association in Aqueous Solutions: The self-association behaviors of ATP and ADP in aqueous solutions, investigated through ultraviolet spectroscopy, shed light on the molecular interactions of nucleotides (Peral & Gallego, 2000).

Biological Activities

- Characterization of Fluorescent Derivatives: Research on fluorescent derivatives of ATP and ADP, including their biological activities and interactions with enzymes, contributes to understanding nucleotide functions in biological systems (Roberts, Aizono, Sonenberg, & Swislocki, 1975).

Metabolic Dysfunction Studies

- Poly(adenosine 5'-diphosphate) Ribose Polymerase in Critical Illness: Investigations into the role of poly(adenosine 5'-diphosphate) ribose polymerase in metabolic dysfunction during critical illnesses provide insights into the therapeutic potential of targeting this enzyme (Liaudet, 2002).

DNA Repair

- Role in DNA Repair Mechanisms: Studies on poly(adenosine diphosphate ribose) highlight its involvement in DNA repair processes, emphasizing its significance in cellular response to damage (James & Lehmann, 1982).

Mitochondrial Interaction Studies

- Mitochondrial Membrane Interactions: Research on fluorescent adenosine 5'-diphosphate analogues provides insight into their interactions with mitochondrial membrane proteins, relevant to understanding cellular energy processes (Block, Lauquin, & Vignais, 1982).

Polymerization Studies

- Synthesis of Poly N6-(Δ2-isopentenyl)-adenylic Acid: The polymerization of specific adenylic acid derivatives contributes to the understanding of nucleotide polymers and their properties (Thedford & Straus, 1972).

Enzymatic Activities in Plants

- Characterization of Plant Enzymes: Research on enzymes like dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase in plant cell cultures provides insights into the roles of these enzymes in plant biochemistry (Yamamoto, Senda, & Inoue, 2000).

Propriétés

Nom du produit |

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-) |

|---|---|

Formule moléculaire |

C15H20N5O10P2-3 |

Poids moléculaire |

492.29 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/p-3/t9-,11-,12-,15-/m1/s1 |

Clé InChI |

VXMXKDAHJURHEN-SDBHATRESA-K |

SMILES isomérique |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)C |

SMILES canonique |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

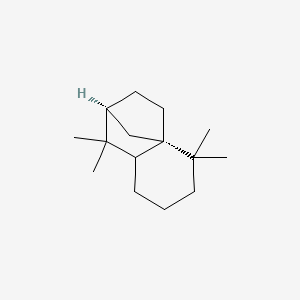

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)